molecular formula C8H11ClN2O2 B13465718 2-(aminooxy)-N-phenylacetamide hydrochloride

2-(aminooxy)-N-phenylacetamide hydrochloride

Cat. No.: B13465718
M. Wt: 202.64 g/mol
InChI Key: WZQIHEBFGNASFQ-UHFFFAOYSA-N
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Description

2-(aminooxy)-N-phenylacetamide hydrochloride is an organic compound that belongs to the class of aminooxy compounds It is characterized by the presence of an aminooxy group (-ONH2) attached to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminooxy)-N-phenylacetamide hydrochloride typically involves the reaction of phenylacetic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then reacted with an appropriate amine to yield the desired aminooxy compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(aminooxy)-N-phenylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-(aminooxy)-N-phenylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein modification.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(aminooxy)-N-phenylacetamide hydrochloride involves the inhibition of specific enzymes by forming stable complexes with the enzyme’s active site. This inhibition can disrupt the normal function of the enzyme, leading to various biochemical effects. The molecular targets and pathways involved include enzymes such as aminotransferases and other pyridoxal phosphate-dependent enzymes.

Comparison with Similar Compounds

Similar Compounds

    Aminooxyacetic acid: Another aminooxy compound with similar enzyme inhibition properties.

    Hydroxylamine derivatives: Compounds with similar functional groups that exhibit comparable reactivity and applications.

Uniqueness

2-(aminooxy)-N-phenylacetamide hydrochloride is unique due to its specific structure, which allows for selective inhibition of certain enzymes and its potential for modification to create a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-aminooxy-N-phenylacetamide;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c9-12-6-8(11)10-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H

InChI Key

WZQIHEBFGNASFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CON.Cl

Origin of Product

United States

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